molecular formula C9H9FN2 B1437646 (6-Fluoro-1H-indol-3-yl)methanamine CAS No. 887582-19-6

(6-Fluoro-1H-indol-3-yl)methanamine

Cat. No. B1437646
M. Wt: 164.18 g/mol
InChI Key: DQJPBEARKIUNRG-UHFFFAOYSA-N
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Description

“(6-Fluoro-1H-indol-3-yl)methanamine” is a chemical compound with the molecular formula C9H9FN2 . It is an indolic Tryptophan-derived metabolite with potential antifungal defense properties .


Molecular Structure Analysis

The molecular structure of “(6-Fluoro-1H-indol-3-yl)methanamine” can be represented by the InChI code: InChI=1S/C9H9FN2/c10-7-1-2-8-6 (4-11)5-12-9 (8)3-7/h1-3,5,12H,4,11H2 . The Canonical SMILES representation is C1=CC2=C (C=C1F)NC=C2CN .


Physical And Chemical Properties Analysis

The molecular weight of “(6-Fluoro-1H-indol-3-yl)methanamine” is 164.18 g/mol . It has a topological polar surface area of 41.8 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 164.07497646 g/mol .

Scientific Research Applications

Synthesis and Stereochemistry

(6-Fluoro-1H-indol-3-yl)methanamine and related compounds have been a focal point in research due to their structural significance in natural products and pharmaceuticals. The synthesis of chiral (indol-2-yl)methanamines, which are structurally similar to (6-Fluoro-1H-indol-3-yl)methanamine, has been achieved with high enantiomeric excess using amino acid starting materials. The study also delved into the stereochemical effects of the 9-phenyl-9-fluorenyl (Pf) protecting group (Lood, Laine, Högnäsbacka, Nieger, & Koskinen, 2015).

Iso-Pictet-Spengler Reactions

Research has also explored the use of iso-Pictet-Spengler reactions involving compounds like (1H-indol-4-yl)methanamine, which are closely related to (6-Fluoro-1H-indol-3-yl)methanamine. These reactions provide access to unique indole-based core structures, expanding the potential of indole derivatives in medicinal chemistry (Schönherr & Leighton, 2012).

Antimicrobial and Antiinflammatory Activities

Studies have been conducted on derivatives of indole compounds, including those with fluoro substitutions, to assess their antimicrobial, antiinflammatory, and antiproliferative properties. These compounds show moderate to good activity in these areas, highlighting their potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Structural Analysis and DFT Studies

Indole derivatives, including fluorinated variants, have been the subject of structural and computational studies. Techniques like XRD, spectroscopic studies, and DFT calculations have been used to understand their geometry, electronic properties, and potential applications in fields like nonlinear optical materials (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).

Novel Synthesis Approaches

Research has developed novel synthesis methods for indole derivatives, including those with methanamine structures. These approaches have improved yields and efficiency, facilitating the production of these compounds for further study and application (Das, Kumar, Kumar, Satyalakshmi, & Shinde, 2013).

PET Tracer Development

6-Fluoroindole derivatives have been investigated for their potential as PET tracers, targeting enzymes like tryptophan 2, 3-dioxygenase. This application is particularly relevant in cancer research, offering a way to visualize and understand tumor biology in vivo (Qiao, Mardon, Stimson, Migotto, Reutens, & Bhalla, 2019).

SIRT1 Inhibition and Anticancer Properties

Indole-based small molecules, including those structurally related to (6-Fluoro-1H-indol-3-yl)methanamine, have been designed and tested as SIRT1 inhibitors with potential anticancer properties. These studies highlight the utility of indole derivatives in the development of new cancer therapies (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).

properties

IUPAC Name

(6-fluoro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJPBEARKIUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651645
Record name 1-(6-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-1H-indol-3-yl)methanamine

CAS RN

887582-19-6
Record name 6-Fluoro-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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